molecular formula C20H21N3O2S B2452448 N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 942009-46-3

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2452448
CAS No.: 942009-46-3
M. Wt: 367.47
InChI Key: BTFLRZDYZUZNLT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-4-5-14(2)17(10-13)22-19(24)12-26-20-21-11-18(23-20)15-6-8-16(25-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFLRZDYZUZNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Bond Formation: The final step involves the reaction of the thioether with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the aromatic rings may facilitate interactions with hydrophobic pockets in proteins. The thioether linkage can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but lacks the methoxy group.

    N-(2,5-dimethylphenyl)-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Biological Activity

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylphenyl group : Enhances lipophilicity and may contribute to biological activity.
  • Imidazole ring : Known for its role in enzyme inhibition and receptor modulation.
  • Thioacetamide moiety : Potentially involved in metal ion binding and interactions with biological macromolecules.

The IUPAC name for this compound is N-(2,5-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide, with a molecular formula of C20H21N3O2S.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The imidazole ring can interact with active sites of various enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
  • Metal Ion Interaction : The thioacetamide group may facilitate binding to metal ions, which can be crucial for the activity of certain biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that related thioacetamides showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been studied for its potential anticancer effects:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate promising cytotoxic effects against cancer cell lines, suggesting further investigation into its use as an anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer properties, the compound may exhibit:

  • Antioxidant Activity : Related compounds have shown the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A series of imidazole derivatives were synthesized and tested against multiple cancer cell lines. This compound was among those that displayed significant inhibition of cell proliferation in vitro .
  • Case Study on Antimicrobial Efficacy :
    • In vitro assays conducted on various bacterial strains revealed that the compound exhibited notable antimicrobial activity comparable to standard antibiotics .

Q & A

Q. Methodological Recommendation :

  • Use glacial acetic acid as a solvent for imidazole ring formation, as demonstrated in the synthesis of 4,5-diphenylimidazoles .
  • Monitor reaction progress via TLC with hexane:ethyl acetate (9:1) to minimize byproducts .

How can structural characterization resolve discrepancies in NMR and X-ray crystallography data for this compound?

Advanced Research Question
Conflicting spectral data (e.g., proton splitting patterns in NMR or torsional angles in crystallography) may arise from polymorphism or solvent-induced conformational changes. For instance, in analogous acetamide derivatives, the dihedral angle between aromatic rings varies significantly (e.g., 79.7° in 2-(2,6-dichlorophenyl)-N-thiazolylacetamide ), affecting biological activity.

Q. Methodological Recommendation :

  • Compare experimental 1H^1H NMR (e.g., δ 9.52 ppm for NHCO in DMSO-d6 ) with DFT-calculated chemical shifts to validate assignments.
  • Perform single-crystal X-ray diffraction (as in ) to resolve ambiguities in substituent orientation.

What strategies are effective for analyzing the biological activity of this compound, particularly its interaction with enzymes or receptors?

Advanced Research Question
Evidence from structurally related compounds (e.g., benzimidazole-triazole-thiazole hybrids ) suggests that the 4-methoxyphenyl and imidazole-thioacetamide moieties may target enzymes like IDO1 or kinases. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., cell growth inhibition with GPmean values ) validate activity.

Q. Methodological Recommendation :

  • Use fluorescence-based assays to study interactions with therapeutic targets (e.g., IDO1 inhibition ).
  • Correlate electronic properties (HOMO-LUMO gaps) of substituents with bioactivity trends.

How should researchers address contradictions in solubility and stability data across different studies?

Basic Research Question
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) and thermal stability (mp >248°C vs. 489–491 K in ) may stem from impurities or polymorphic forms. For example, the title compound’s stability in acidic conditions can be inferred from analogous syntheses requiring quenching with ice .

Q. Methodological Recommendation :

  • Conduct differential scanning calorimetry (DSC) to identify polymorphs.
  • Use HPLC-PDA to assess purity (>95% as in ) and rule out degradation products.

What computational methods are most reliable for predicting the compound’s reactivity and spectroscopic properties?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) effectively predict NMR chemical shifts and IR frequencies for acetamide derivatives . For example, the NHCO stretching vibration (~1650–1700 cm⁻¹) can be modeled to confirm hydrogen-bonding patterns observed crystallographically .

Q. Methodological Recommendation :

  • Use Gaussian or ORCA software for geometry optimization.
  • Compare Mulliken charges on sulfur and nitrogen atoms to explain thioacetamide reactivity .

How can researchers optimize the compound’s selectivity for specific biological targets?

Advanced Research Question
Structure-activity relationship (SAR) studies on analogous compounds (e.g., 5-(4-methoxyphenyl)-imidazole derivatives ) reveal that electron-donating groups (e.g., methoxy) enhance target affinity. For instance, replacing 4-chlorophenyl with 4-methoxyphenyl in increased inhibition of a kinase by 40%.

Q. Methodological Recommendation :

  • Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the phenyl rings.
  • Use SPR (surface plasmon resonance) to quantify binding kinetics.

What are the key challenges in scaling up synthesis without compromising purity?

Basic Research Question
Scaling up imidazole-thioacetamide synthesis often leads to reduced yields due to poor solubility of intermediates. Evidence from suggests that using ethanol for crystallization improves purity, while avoiding prolonged heating prevents decomposition.

Q. Methodological Recommendation :

  • Employ flow chemistry for controlled coupling reactions.
  • Optimize solvent ratios (e.g., DMF:acetic acid for recrystallization ).

How does the compound’s crystal packing affect its physicochemical properties?

Advanced Research Question
Intermolecular N–H⋯N hydrogen bonds (R^2$$_2(8) motifs ) stabilize the crystal lattice, influencing solubility and melting point. For example, tighter packing in polymorph A (mp 489–491 K ) vs. polymorph B (mp 248°C ) correlates with reduced aqueous solubility.

Q. Methodological Recommendation :

  • Perform Hirshfeld surface analysis to map intermolecular interactions.
  • Use powder XRD to detect polymorphic transitions under stress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.